
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is a chemical compound that combines the structural features of diphenylacetic acid and morpholine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride typically involves the esterification of 2,2-Diphenylacetic acid with 6-morpholinohexanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent like methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various ester derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active diphenylacetic acid, which can then interact with its target. The morpholine moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylacetic acid: A parent compound with similar structural features but lacking the morpholine moiety.
6-Morpholinohexanol: A compound that shares the morpholine moiety but lacks the diphenylacetic acid structure.
Diphenylacetic acid esters: Various esters of diphenylacetic acid with different alcohols.
Uniqueness
2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride is unique due to the combination of diphenylacetic acid and morpholine in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
66902-49-6 |
|---|---|
Formule moléculaire |
C24H32ClNO3 |
Poids moléculaire |
418.0 g/mol |
Nom IUPAC |
6-morpholin-4-ium-4-ylhexyl 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c26-24(28-18-10-2-1-9-15-25-16-19-27-20-17-25)23(21-11-5-3-6-12-21)22-13-7-4-8-14-22;/h3-8,11-14,23H,1-2,9-10,15-20H2;1H |
Clé InChI |
RALSZORZYKJMBK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CCCCCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


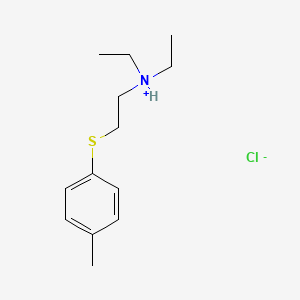
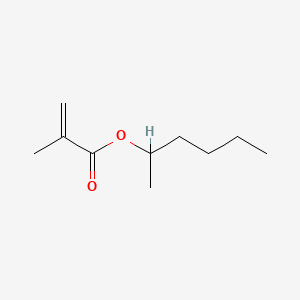
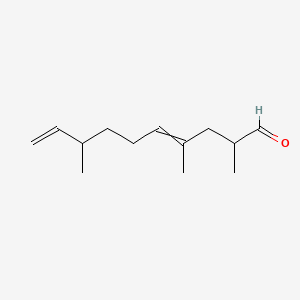
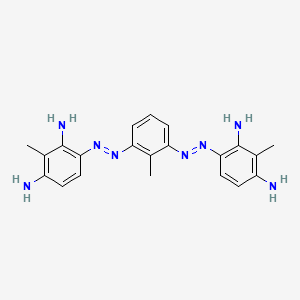
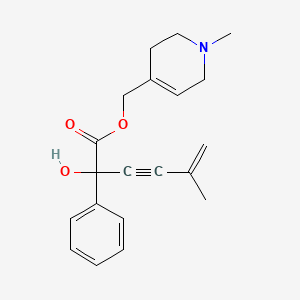
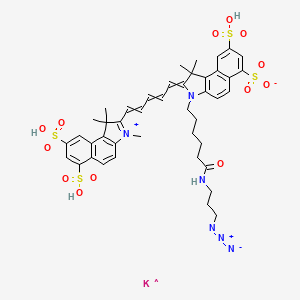
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)
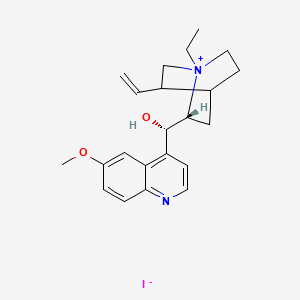
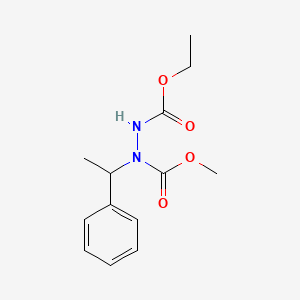

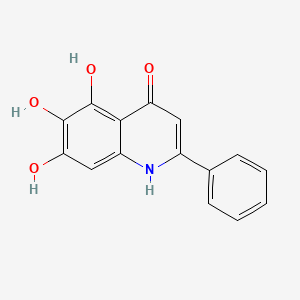

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
